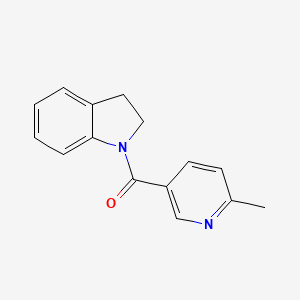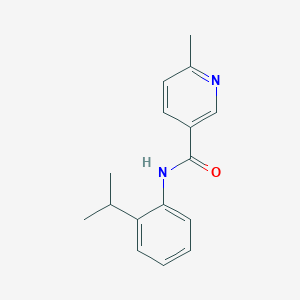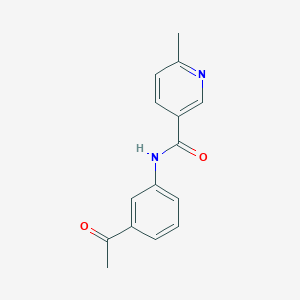
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, also known as CMNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine varies depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in plants. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects:
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been shown to have a range of biochemical and physiological effects, depending on its application. As a herbicide, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine causes chlorosis and necrosis in plants, leading to their death. As an antibacterial and antifungal agent, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine disrupts the cell membrane of the microorganisms, leading to their death. In the treatment of neurological disorders, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in lab experiments is its broad-spectrum activity against a range of weeds, bacteria, and fungi. This makes it a useful tool for studying the effects of these microorganisms on various biological systems. However, one of the limitations of using 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine. One area of research is the development of new herbicides based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be more effective and environmentally friendly than current herbicides. Another area of research is the development of new antibacterial and antifungal agents based on 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, which could be used to combat antibiotic-resistant bacteria and fungi. In addition, further research is needed to explore the potential use of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in the treatment of neurological disorders, as it has shown promising results in preclinical studies.
Conclusion:
In conclusion, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine in various fields of research.
Synthesis Methods
The synthesis of 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine involves the reaction of 4-chloro-3-methylphenol with 3-nitropyridine in the presence of a base catalyst. The reaction takes place at a high temperature, and the resulting product is purified through recrystallization.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been extensively studied for its potential use as a herbicide, as it has shown to be effective against a broad range of weeds. It has also been investigated for its antibacterial and antifungal properties, with promising results. In addition, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine has been explored for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of acetylcholinesterase.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-8-7-9(4-5-10(8)13)18-12-11(15(16)17)3-2-6-14-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEVEVYLKXVTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-3-nitropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)


![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)

![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)



![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)